molecular formula C15H22N2O2 B1378965 tert-butyl 3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate CAS No. 1375473-37-2

tert-butyl 3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate

Cat. No.: B1378965
CAS No.: 1375473-37-2
M. Wt: 262.35 g/mol
InChI Key: RNDNEGJZXHZIHG-UHFFFAOYSA-N
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Description

The compound tert-butyl 3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate is a benzodiazepine derivative featuring a seven-membered heterocyclic ring fused to a benzene ring. The tert-butyl carboxylate group at position 4 serves as a protective group for amines, commonly employed in medicinal chemistry to stabilize intermediates during synthesis . The methyl substituent at position 3 introduces steric and electronic effects that influence reactivity and molecular interactions.

Properties

IUPAC Name

tert-butyl 3-methyl-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-11-9-16-13-8-6-5-7-12(13)10-17(11)14(18)19-15(2,3)4/h5-8,11,16H,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNDNEGJZXHZIHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2=CC=CC=C2CN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate typically involves multiple steps. One common method starts with the preparation of the benzodiazepine core, followed by the introduction of the tert-butyl and methyl groups. The reaction conditions often include the use of specific catalysts and solvents to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce a fully hydrogenated benzodiazepine.

Scientific Research Applications

Tert-butyl 3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a tool for studying the function of benzodiazepine receptors.

    Medicine: It is investigated for its potential therapeutic effects in treating anxiety and other disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate involves its interaction with benzodiazepine receptors in the central nervous system. These receptors are part of the gamma-aminobutyric acid (GABA) neurotransmitter system, which plays a key role in regulating neuronal excitability. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to a calming effect.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name (CAS Number) Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 3-Methyl C15H22N2O2 * ~262 (calculated) Methyl group enhances lipophilicity; tert-butyl ester improves solubility in organic solvents.
tert-Butyl 8-chloro-... (886364-27-8) 8-Chloro C14H18ClN2O2 297.76 Chlorine increases molecular weight and electron-withdrawing effects; may enhance metabolic stability.
tert-Butyl 9-bromo-... (1360438-06-7) 9-Bromo C14H19BrN2O2 327.22 Bromine enables cross-coupling reactions (e.g., Suzuki); higher molecular weight impacts solubility.
tert-Butyl 7,8-difluoro-... (1375472-42-6) 7,8-Difluoro C14H18F2N2O2 284.30 Fluorine atoms enhance electronegativity and bioavailability; lower molecular weight improves aqueous solubility.

*Estimated based on structural analogy.

Commercial and Research Utility

  • Bromo Derivatives : High commercial demand (e.g., €728.00/50mg for CAS 1360438-06-7) underscores their role in high-throughput medicinal chemistry .
  • Fluorinated Analogs : The 7,8-difluoro compound (CAS 1375472-42-6) is prioritized in pharmacokinetic studies due to fluorine’s metabolic stability .

Biological Activity

Tert-butyl 3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate (CAS No. 1375473-37-2) is a compound of interest within the field of medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological effects, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C15H22N2O2C_{15}H_{22}N_{2}O_{2}. The compound features a benzodiazepine core structure, which is known for its diverse pharmacological properties. The structural formula can be represented as follows:

SMILES CC C C C O OC1 CNC2 CC CC C2N C1 C\text{SMILES CC C C C O OC1 CNC2 CC CC C2N C1 C}

Pharmacological Properties

Tert-butyl 3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine derivatives are known to exhibit various pharmacological activities including anxiolytic, anticonvulsant, and sedative effects. The biological activity of this specific compound has been less extensively documented than other benzodiazepines; however, the following areas of interest have emerged from preliminary studies:

  • GABA Receptor Modulation : Benzodiazepines typically act as positive allosteric modulators at GABAA_A receptors. This mechanism enhances the inhibitory effects of GABA in the central nervous system (CNS), leading to anxiolytic and sedative effects.
  • Neuroprotective Effects : Some studies suggest that derivatives of benzodiazepines may provide neuroprotective benefits in models of neurodegeneration.
  • Antitumor Activity : There is emerging evidence that certain benzodiazepine derivatives may exhibit cytotoxic effects against cancer cell lines. For instance, compounds structurally related to benzodiazepines have been shown to induce apoptosis in various cancer cells.

Case Studies

A limited number of studies have focused specifically on this compound. However, similar compounds have been evaluated in various contexts:

Study Model Findings
Study AMKN-45 gastric adenocarcinoma cellsInduced significant cytotoxicity compared to control treatments .
Study BIn vitro GABA receptor assaysExhibited enhanced GABAergic activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl 3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl 3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate

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